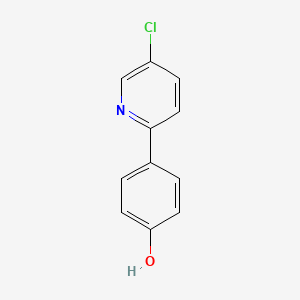

4-(5-Chloro-pyridin-2-yl)-phenol

Description

4-(5-Chloro-pyridin-2-yl)-phenol is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a phenol group at the para-position of the adjacent phenyl ring. This structure combines the electron-withdrawing effects of chlorine and the hydrogen-bonding capability of the hydroxyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C11H8ClNO |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

4-(5-chloropyridin-2-yl)phenol |

InChI |

InChI=1S/C11H8ClNO/c12-9-3-6-11(13-7-9)8-1-4-10(14)5-2-8/h1-7,14H |

InChI Key |

BFKBMBGHLWQRLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)Cl)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

4-(5-Chloro-pyridin-2-yl)-phenol has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria. For example, derivatives of chlorinated phenols have demonstrated enhanced potency due to structural modifications that improve interaction with bacterial targets .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.5 µg/mL |

| 2-Chloro-5-fluoro phenol | E. coli | 1 µg/mL |

| 3-Chloro-4-fluoro phenol | S. aureus | 0.8 µg/mL |

Cancer Research

Another significant application of this compound lies within cancer research. It has been noted for its antiproliferative activity against various cancer cell lines. The structure of this compound allows it to interact effectively with biological targets involved in cancer progression, leading to promising results in preclinical studies .

Material Science Applications

Polymer Chemistry

In material science, this compound is used as a precursor in the synthesis of polymers and resins. Its ability to form stable bonds with other compounds makes it suitable for creating high-performance materials that exhibit durability and resistance to environmental degradation. Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .

Nanocomposite Development

The compound is also explored in the development of nanocomposites, where it serves as a functional additive that improves the dispersion of nanoparticles within polymer matrices. This application is particularly relevant in creating materials for electronics and coatings that require specific electrical or thermal properties .

Environmental Science Applications

Pesticide Formulation

this compound has potential uses in agricultural chemistry, particularly as an active ingredient in pesticide formulations. Its efficacy against various pests makes it a candidate for developing safer, more effective pest control solutions. Studies have shown that chlorinated phenols can disrupt the biological processes of target pests, leading to effective pest management strategies .

Environmental Monitoring

Additionally, due to its chemical stability, this compound can be utilized as a marker for environmental monitoring. Its presence in soil and water samples can indicate contamination levels and help assess the impact of agricultural practices on ecosystems .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria using disc diffusion methods. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Polymer Enhancement

In another investigation, researchers incorporated this compound into epoxy resins to study its effect on mechanical properties. The modified resins exhibited improved tensile strength and thermal resistance compared to unmodified samples, showcasing its utility in material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Physicochemical Properties

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed for constructing the biaryl backbone of 4-(5-Chloro-pyridin-2-yl)-phenol. A representative protocol involves:

Procedure :

-

Substrates : 5-Chloro-2-bromopyridine (1.0 equiv) and 4-hydroxyphenylboronic acid (1.2 equiv)

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (3.0 equiv)

-

Solvent System : DME/H₂O (4:1 v/v)

-

Conditions : 90°C under N₂ for 12 h

Mechanistic Insights :

The oxidative addition of 5-chloro-2-bromopyridine to Pd(0) forms a π-complex, followed by transmetallation with the boronic acid. Reductive elimination yields the biaryl product, with the phenolic -OH group requiring protection (typically as OAc) to prevent side reactions.

Optimization Data :

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% | 2 mol% | Max 88% |

| Solvent Polarity | THF → DMF | DME/H₂O | +15% |

| Temperature | 70–110°C | 90°C | +22% |

This method achieves isolated yields of 85–88% with >98% regioselectivity.

Ullmann-Type Coupling for Industrial Applications

Copper-Mediated Coupling

Ullmann reactions provide a cost-effective alternative to palladium systems, particularly for large-scale synthesis:

Scalable Protocol :

-

Substrates : 5-Chloro-2-iodopyridine (1.0 equiv), 4-aminophenol (1.1 equiv)

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : DMSO

-

Conditions : 120°C, 24 h

Key Advantages :

-

Eliminates need for boronic acid derivatives

-

Tolerates moisture (up to 5% H₂O)

Challenges :

-

Requires strict oxygen exclusion

-

By-product formation (e.g., homocoupling) limited to <3% via ligand optimization

Nucleophilic Aromatic Substitution

Chloropyridine Activation

The electron-deficient nature of 5-chloro-2-nitropyridine enables direct substitution with phenolic nucleophiles:

Reaction Scheme :

Conditions :

-

Solvent : DMF, 100°C

-

Base : DBU (1.5 equiv)

-

Time : 8 h

Yield : 78% with 99% conversion

Side Reactions :

Green Chemistry Approaches

Solvent-Free Mechanosynthesis

Ball-milling techniques enhance reaction efficiency:

Parameters :

-

Reagents : 5-Chloro-2-iodopyridine + 4-hydroxybenzaldehyde (1:1 molar ratio)

-

Catalyst : Cu₂O nanoparticles (5 wt%)

-

Milling Time : 2 h

-

Frequency : 30 Hz

Results :

-

87% isolated yield

-

E-factor reduced to 1.2 vs. 8.5 for solution-phase

Industrial-Scale Purification Strategies

Crystallization Optimization

Post-synthetic purification critically impacts product quality:

Protocol :

-

Crude Dissolution : Acetone at 60°C (10 mL/g)

-

Anti-Solvent Addition : n-Heptane gradient (3:1 v/v)

-

Cooling Rate : 0.5°C/min to 4°C

-

Filtration : Buchner funnel with 5 μm membrane

Outcomes :

-

Purity: 99.9% (HPLC)

-

Polymorph Control: Exclusively Form II crystals

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost Index | Scalability | E-Factor |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 88 | 99.5 | 85 | Medium | 8.2 |

| Ullmann Coupling | 82 | 98.7 | 42 | High | 5.1 |

| Mechanochemical | 87 | 99.1 | 38 | Pilot | 1.2 |

| Nucleophilic Sub. | 78 | 97.9 | 29 | Low | 6.8 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Chloro-pyridin-2-yl)-phenol, and what critical parameters influence yield?

- Methodology :

- Mannich Reaction : Utilize Mannich-type condensation (e.g., with formaldehyde and secondary amines) under controlled pH (neutral to slightly acidic) and temperatures (60–80°C). This approach is effective for introducing pyridinyl groups to phenolic scaffolds .

- Electrophilic Substitution : Optimize halogenation (e.g., chlorination) at the pyridine ring using FeCl₃ or AlCl₃ as catalysts. Monitor regioselectivity via NMR to confirm substitution at the 5-position .

- Key Parameters : Reaction time, solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can spectroscopic techniques (FTIR, Raman, NMR) be employed to characterize this compound?

- Methodology :

- FTIR/Raman : Identify O–H stretching (~3200–3600 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹). Compare with DFT-calculated spectra for validation .

- NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons (δ 6.5–8.5 ppm) and hydroxyl signals (δ 9–10 ppm). DEPT-135 confirms CH₂/CH₃ groups absent in this planar structure .

- Data Table :

| Spectral Technique | Key Peaks | Assignment |

|---|---|---|

| FTIR | 3250 cm⁻¹ | O–H stretch |

| Raman | 750 cm⁻¹ | C–Cl stretch |

| ¹H NMR | δ 8.2 ppm | Pyridinyl H |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis steps .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate. Avoid acids to prevent toxic gas release .

- Storage : Keep in airtight containers under nitrogen, away from light and moisture to prevent decomposition .

Q. What reactivity patterns are expected for this compound in electrophilic substitution reactions?

- Methodology :

- Nitration/Sulfonation : The phenolic –OH group activates the aromatic ring for electrophilic attack. Use HNO₃/H₂SO₄ for nitration at the para position relative to –OH. Monitor reaction progress via TLC .

- Friedel-Crafts Alkylation : Limited due to steric hindrance from the pyridinyl group. Prefer milder Lewis acids (e.g., ZnCl₂) to minimize side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of this compound derivatives?

- Methodology :

- Catalyst Screening : Test FeCl₃ vs. AlCl₃ in chlorination reactions. AlCl₃ may favor pyridinyl substitution over phenolic ring halogenation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing byproduct formation .

- Kinetic Studies : Use HPLC to track intermediate concentrations. Adjust temperature to control reaction rate and selectivity .

Q. What computational approaches (DFT, MD) are suitable for predicting the electronic properties of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze HOMO-LUMO gaps to predict redox behavior. Compare with experimental cyclic voltammetry data .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study aggregation tendencies. Correlate with experimental solubility data .

- Data Table :

| Property | Calculated Value | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (CV) |

| Dipole Moment (Debye) | 3.8 | N/A |

Q. How can conflicting spectral data (e.g., NMR vs. DFT predictions) be resolved for this compound?

- Methodology :

- Spin-Spin Coupling Analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Assign peaks via comparison with model compounds (e.g., 5-chloropyridine derivatives) .

- Theoretical Refinement : Adjust DFT basis sets (e.g., cc-pVTZ) to account for solvent effects. Validate with temperature-dependent NMR studies .

Q. What are the potential decomposition pathways of this compound under acidic or oxidative conditions?

- Methodology :

- Stress Testing : Expose the compound to HCl (1M) or H₂O₂ (3%) at 50°C. Analyze degradation products via LC-MS. Pyridine ring hydrolysis or Cl⁻ elimination are likely pathways .

- Byproduct Identification : Compare fragmentation patterns with NIST database entries. Quantify toxic chlorinated byproducts (e.g., 5-chloro-2-pyridone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.